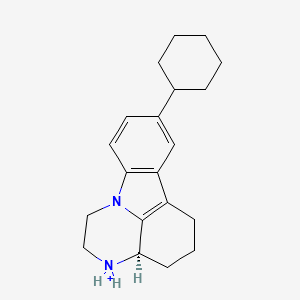
(R)-tetrindole(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tetrindole(1+) is an organic cation obtained by protonation of the secondary amino group of (R)-tetrindole. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-tetrindole. It is an enantiomer of a (S)-tetrindole(1+).
Aplicaciones Científicas De Investigación
Thermal Control in Space Science Experiments : Guo et al. (2020) discuss a modular integrated thermal control system for space science experiments. This technology, which uses Thermoelectric Coolers (TECs), is significant for controlling temperatures in low gravity conditions and could be relevant for experiments involving (R)-tetrindole in space-based laboratories (Guo, Sheng, Guo, Xue, & Wang, 2020).
Nutrient Prediction in Plant Research Using Hyperspectral Data : Flynn, Frazier, and Admas (2020) emphasize the importance of replicability in scientific research, specifically using hyperspectral data for predicting nutrient content in plants. This approach may be applicable in studies investigating the effects of (R)-tetrindole on plant biology (Flynn, Frazier, & Admas, 2020).
Advancements in Thermoelectric Materials : Tritt and Subramanian (2006) provide an overview of thermoelectric (TE) materials and their applications in energy technologies. These insights could be beneficial for research into (R)-tetrindole’s potential role in energy conversion processes (Tritt & Subramanian, 2006).
Tissue Engineering Applications : Kumar et al. (2023) discuss the use of RGD peptide-based biomaterials in tissue engineering. This area of research could potentially intersect with (R)-tetrindole studies, particularly in the context of regenerative medicine (Kumar, Tiwari, Finkelstein-Zuta, Rencus-Lazar, & Gazit, 2023).
Research in Tissue Scaffolds for Craniofacial and Joint Defects : Chua et al. (2004) explore the development of tissue scaffolds using selective laser sintering. Such scaffolds are crucial for tissue engineering, and their development could be relevant to research involving (R)-tetrindole in regenerative therapies (Chua, Leong, Tan, Wiria, & Cheah, 2004).
Propiedades
Nombre del producto |
(R)-tetrindole(1+) |
|---|---|
Fórmula molecular |
C20H27N2+ |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(5R)-12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C20H26N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14,18,21H,1-8,11-12H2/p+1/t18-/m1/s1 |
Clave InChI |
AUXCHYJDVJZEPG-GOSISDBHSA-O |
SMILES isomérico |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+][C@H]5C4=C3CCC5 |
SMILES canónico |
C1CCC(CC1)C2=CC3=C(C=C2)N4CC[NH2+]C5C4=C3CCC5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



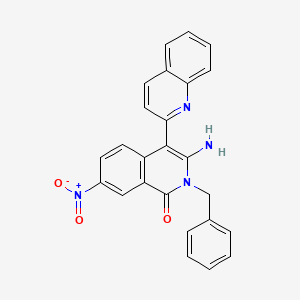
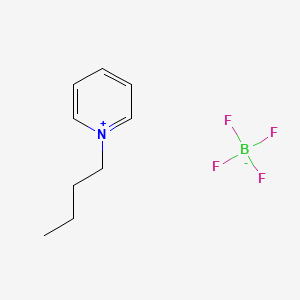
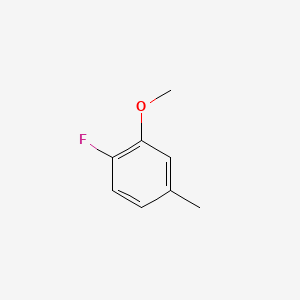
![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
![1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B1225167.png)
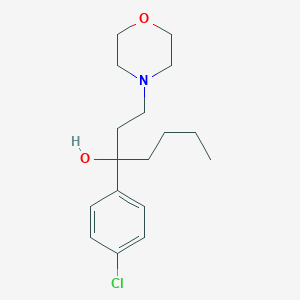
![2-(4-Methylcyclohexylidene)-2-[4-(2-oxo-1-benzopyran-3-yl)-2-thiazolyl]acetonitrile](/img/structure/B1225173.png)
![3-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1225174.png)
![N-[4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thiazolyl]benzenesulfonamide](/img/structure/B1225175.png)
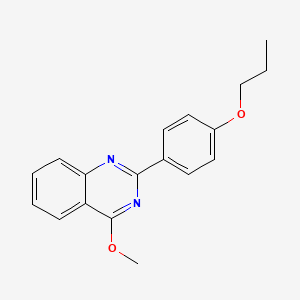
![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B1225180.png)
![N9-(4-butoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B1225182.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225183.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1225185.png)